KT5720

Description

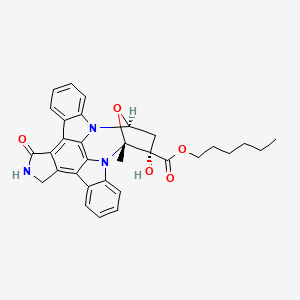

indolocarbazole; synthetic derivative of K 252a

Properties

IUPAC Name |

hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O5/c1-3-4-5-10-15-39-30(37)32(38)16-23-34-21-13-8-6-11-18(21)25-26-20(17-33-29(26)36)24-19-12-7-9-14-22(19)35(28(24)27(25)34)31(32,2)40-23/h6-9,11-14,23,38H,3-5,10,15-17H2,1-2H3,(H,33,36)/t23-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEHVZXPFVXKEY-RUAOOFDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C1(O2)C)CNC6=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)[C@@]1(C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@@]1(O2)C)CNC6=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910614 | |

| Record name | KT5720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108068-98-0 | |

| Record name | KT 5720 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108068-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KT 5720 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108068980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KT5720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KT5720 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KT-5720 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58HV29I28S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of KT5720 on Protein Kinase A

For Immediate Release

This technical guide provides an in-depth analysis of KT5720, a widely utilized pharmacological agent in signal transduction research. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core mechanism by which KT5720 inhibits Protein Kinase A (PKA), presents quantitative data on its efficacy and selectivity, details relevant experimental protocols, and visualizes the complex biological interactions involved.

Executive Summary

KT5720 is a cell-permeable and reversible inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA).[1][2][3] A semi-synthetic derivative of K252a, it functions as a potent antagonist by competitively targeting the ATP-binding site on the catalytic subunit of PKA.[4][5] While it is a valuable tool for investigating PKA-mediated signaling pathways, it is crucial for researchers to recognize that its inhibitory effects are dependent on intracellular ATP concentrations and that it exhibits off-target activity against other kinases.[5][6] This guide serves to provide a comprehensive understanding of its molecular interactions and a practical framework for its application in experimental settings.

Core Mechanism of Action

Protein Kinase A is a key enzyme in cellular signaling, typically existing as an inactive tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits.[4][7] The signaling cascade is initiated when an extracellular stimulus, such as a hormone or neurotransmitter, binds to a G-protein-coupled receptor (GPCR). This activates adenylyl cyclase, which then synthesizes the second messenger cAMP.[7][8]

The binding of cAMP to the regulatory subunits of PKA induces a conformational change, causing the release of the active catalytic subunits.[4][9] These free catalytic subunits can then phosphorylate various downstream protein substrates on serine or threonine residues, thereby regulating a multitude of cellular processes, including gene expression, metabolism, and cell cycle progression.[8][10][11]

KT5720 exerts its inhibitory effect by directly interfering with the function of the active PKA catalytic subunit. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket on the catalytic subunit.[4][6][12] This binding action prevents the phosphorylation of PKA's target substrates, effectively blocking the downstream signaling cascade.[13]

The inhibitory action of KT5720 occurs at the crucial step of substrate phosphorylation. By occupying the ATP binding site, it prevents the transfer of a phosphate group from ATP to the target protein.

Quantitative Data: Potency and Selectivity

The potency of KT5720 is typically reported as an inhibitory constant (Ki) or as a half-maximal inhibitory concentration (IC50). It is critical to note that the IC50 value for ATP-competitive inhibitors like KT5720 is highly dependent on the concentration of ATP used in the assay.[5]

| Target Kinase | Ki | IC50 | Conditions |

| Protein Kinase A (PKA) | 60 nM [2][5][12] | 56 nM - 3.3 µM [1][5] | Varies with ATP concentration |

| Phosphorylase Kinase (PHK) | - | 11 nM[1][4] | - |

| Pyruvate Dehydrogenase Kinase 1 (PDK1) | - | 300 nM[1][4] | - |

| Protein Kinase Bα (PKBα) | - | Potent Inhibition[5] | - |

| Glycogen Synthase Kinase 3β (GSK3β) | - | Potent Inhibition[5] | - |

| Mitogen-activated protein kinase kinase 1 (MEK) | - | Potent Inhibition[5] | - |

| Mitogen- and stress-activated protein kinase 1 (MSK1) | - | Potent Inhibition[5] | - |

| Protein Kinase C (PKC) | > 2 µM | - | - |

| Protein Kinase G (PKG) | > 2 µM | - | - |

Data compiled from multiple sources.[1][2][4][5][12]

As the data indicates, while KT5720 is a potent inhibitor of PKA, it also demonstrates significant activity against other kinases, a factor that must be considered in experimental design and data interpretation.[5][6][14]

Experimental Protocols

In Vitro PKA Kinase Activity Assay

This protocol outlines a method to determine the IC50 of KT5720 for PKA in a cell-free system.

Materials:

-

Purified recombinant PKA catalytic subunit

-

PKA-specific peptide substrate (e.g., Kemptide, L-R-R-A-S-L-G)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

KT5720 stock solution (in DMSO)

-

Phosphocellulose paper

-

Phosphoric acid wash solution

-

Scintillation counter

Methodology:

-

Reaction Setup: Prepare a series of reaction tubes. To each tube, add the kinase reaction buffer, a fixed concentration of the PKA peptide substrate, and varying concentrations of KT5720 (or DMSO as a vehicle control).

-

Enzyme Addition: Add the purified PKA catalytic subunit to each tube to initiate the reaction.

-

Initiation: Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate the mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The peptide substrate will bind to the paper, while unincorporated ATP will not.

-

Washing: Wash the phosphocellulose papers multiple times with phosphoric acid to remove any unbound [γ-³²P]ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of PKA activity against the logarithm of the KT5720 concentration. The IC50 value is determined as the concentration of KT5720 that reduces PKA activity by 50%.

Cell-Based Western Blot Assay for PKA Inhibition

This protocol assesses the efficacy of KT5720 in inhibiting PKA signaling within a cellular context by measuring the phosphorylation of a known PKA substrate, such as CREB (cAMP Response Element-Binding Protein).

Materials:

-

Cultured cells (e.g., HEK293, SH-SY5Y)

-

Forskolin (an adenylyl cyclase activator to increase intracellular cAMP)

-

KT5720

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Methodology:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Pre-treat cells with various concentrations of KT5720 for a specified time (e.g., 30-60 minutes).[15]

-

PKA Activation: Stimulate the cells with forskolin for a short period (e.g., 15-30 minutes) to activate PKA. Include control groups (vehicle only, forskolin only, KT5720 only).

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-CREB and total CREB. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities. Normalize the phospho-CREB signal to the total CREB signal to determine the extent of PKA inhibition by KT5720.

Conclusion and Best Practices

KT5720 remains a cornerstone tool for dissecting the roles of PKA in cellular signaling. Its mechanism as an ATP-competitive inhibitor of the PKA catalytic subunit is well-established.[4] However, researchers must exercise caution due to its concentration-dependent efficacy and its known off-target effects on a range of other protein kinases.[5][14] To ensure the validity of experimental findings, it is recommended to:

-

Use the lowest effective concentration of KT5720.

-

Confirm findings using alternative PKA inhibitors with different mechanisms of action (e.g., cAMP analogs like Rp-cAMPS).[6][16]

-

Employ non-pharmacological methods, such as genetic knockdown or knockout of PKA subunits, to corroborate results.[17]

By adhering to these principles, the scientific community can continue to leverage KT5720 effectively to advance our understanding of PKA-mediated biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. KT5720 - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Functional Insights into Protein Kinase A (PKA) Signaling from C. elegans [mdpi.com]

- 10. PKA Signaling → Area [lifestyle.sustainability-directory.com]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. The Protein Kinase A Inhibitor KT5720 Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]

- 15. researchgate.net [researchgate.net]

- 16. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to KT5720 as a Selective PKA Inhibitor

This technical guide provides a comprehensive overview of KT5720, a widely used pharmacological tool for the investigation of Protein Kinase A (PKA) signaling. This document details its mechanism of action, selectivity, and applications, and provides standardized protocols for its use in experimental settings.

Introduction

KT5720 is a cell-permeable and reversible inhibitor of cyclic AMP-dependent Protein Kinase A (PKA).[1][2] It is a semi-synthetic derivative of K252a, an alkaloid isolated from the fungus Nocardiopsis sp.[3][4] Structurally, it is an analog of staurosporine.[3] KT5720 is a valuable tool for elucidating the physiological roles of PKA in a multitude of cellular processes, including gene transcription, metabolism, and synaptic plasticity.[5]

Chemical and Physical Properties

KT5720 is an organic heterooctacyclic compound.[6] Its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (5R,6S,8S)-Hexyl 6-hydroxy-5-methyl-13-oxo-6,7,8,13,14,15-hexahydro-5H-16-oxa-4b,8a,14-triaza-5,8-methanodibenzo[b,h]cycloocta[jkl]cyclopenta[e]-as-indacene-6-carboxylate | [3] |

| Molecular Formula | C₃₂H₃₁N₃O₅ | [3][6][7] |

| Molecular Weight | 537.616 g·mol⁻¹ | [3][7] |

| CAS Number | 108068-98-0 | [3][7] |

| Appearance | White powder | [7] |

| Solubility | Soluble in DMSO (up to 50 mM) and methanol. | [7][8] |

| Storage | Store at -20°C. | [8] |

Mechanism of Action

The PKA Signaling Pathway

Protein Kinase A (PKA) is a key enzyme in cellular signaling, primarily activated by the second messenger cyclic adenosine monophosphate (cAMP).[4][9] In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits.[3][10] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[3][11] These active catalytic subunits are then free to phosphorylate specific serine or threonine residues on target proteins, thereby regulating a wide array of cellular functions.[3]

Inhibition by KT5720

KT5720 acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[1][3][12] By occupying this site, KT5720 prevents the binding of ATP, which is essential for the phosphorylation of substrate proteins. This action effectively blocks the downstream signaling cascade mediated by PKA.[3][4] The inhibitory effect of KT5720 is reversible and its potency is dependent on the cellular concentration of ATP.[3][4]

Quantitative Data: Potency and Selectivity

KT5720 is recognized as a potent and selective inhibitor of PKA.[8][13] However, its selectivity is not absolute, and it can inhibit other kinases, particularly at higher concentrations.[4][14] The inhibitory constant (Ki) for PKA is reported to be 60 nM.[4][8] The IC₅₀ values can vary significantly depending on the ATP concentration used in the assay, ranging from 56 nM at low ATP to 3.3 µM at physiological ATP levels.[1][3][4]

| Kinase Target | Kᵢ (nM) | IC₅₀ (nM) | Notes |

| Protein Kinase A (PKA) | 60 | 56 - 3,300 | Potency is highly dependent on ATP concentration.[3][4][8] |

| Protein Kinase C (PKC) | > 2,000 | - | Shows poor inhibition.[8] |

| Protein Kinase G (PKG) | > 2,000 | - | Shows poor inhibition.[8] |

| Phosphorylase Kinase (PHK) | - | 11 | More potent inhibition than for PKA in some studies.[1][3] |

| Pyruvate Dehydrogenase Kinase 1 (PDK1) | - | 300 | Significant off-target inhibition.[1][3] |

| Mitogen-activated protein kinase kinase (MEK) | - | - | Reported off-target effect.[4] |

| Mitogen- and stress-activated protein kinase 1 (MSK1) | - | - | Reported off-target effect.[4] |

| Protein Kinase Bα (PKBα / Akt) | - | - | Reported off-target effect.[4] |

| Glycogen synthase kinase 3β (GSK3β) | - | - | Reported off-target effect.[4] |

Note: The reported values can vary between different studies and experimental conditions.

Experimental Protocols

In Vitro PKA Kinase Assay Protocol

This protocol provides a method to determine the inhibitory effect of KT5720 on PKA activity in vitro.

Materials:

-

Purified, active PKA catalytic subunit

-

PKA-specific substrate peptide (e.g., Kemptide)

-

KT5720 stock solution (in DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

[γ-³²P]ATP

-

100 µM ATP solution

-

Phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare Reaction Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, PKA substrate peptide (e.g., 20 µM), and purified PKA enzyme.

-

Inhibitor Preparation: Serially dilute KT5720 to desired concentrations in Kinase Assay Buffer. Include a DMSO-only control.

-

Pre-incubation: Add the diluted KT5720 or DMSO control to the reaction mix. Incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate Kinase Reaction: Start the reaction by adding a mix of [γ-³²P]ATP and unlabeled ATP (final concentration e.g., 10 µM).

-

Incubation: Incubate the reaction at 30°C for 10-20 minutes. Ensure the reaction stays within the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Air dry the papers and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each KT5720 concentration relative to the DMSO control and plot the results to determine the IC₅₀ value.

Cell-Based PKA Inhibition Assay (Western Blot)

This protocol assesses the ability of KT5720 to inhibit PKA signaling in a cellular context.

Materials:

-

Cultured cells (e.g., HEK293T, HPMECs)

-

Cell culture medium and supplements

-

Forskolin (PKA activator)

-

KT5720

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against phospho-CREB (a PKA substrate)

-

Primary antibody against total CREB or a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Cell Culture: Plate cells and grow until they reach 70-80% confluency.

-

Serum Starvation: If necessary, serum-starve the cells for 4-6 hours to reduce basal kinase activity.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of KT5720 (e.g., 0.1 - 10 µM) or a DMSO vehicle control for 1-2 hours.

-

PKA Stimulation: Stimulate the cells with an appropriate agonist, such as Forskolin (e.g., 10 µM), for 15-30 minutes to activate PKA.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using ice-cold Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody for phospho-CREB overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Analysis: Re-probe the blot with an antibody for total CREB or a loading control to normalize the data. Quantify band intensities to determine the effect of KT5720 on Forskolin-induced CREB phosphorylation.

Applications in Research

KT5720 has been employed across various fields to dissect the role of PKA signaling:

-

Neuroscience: To study PKA's involvement in synaptic plasticity, neuronal excitability, and memory formation.[7][15] For example, it has been shown to reduce the excitability of dorsal root ganglion neurons.[1][3][15]

-

Cancer Research: To investigate the role of PKA in cell cycle regulation and multidrug resistance.[1][2] KT5720 can reversibly arrest human skin fibroblasts in the G1 phase of the cell cycle and has been shown to reverse MDR1-mediated multidrug resistance.[1][8]

-

Cardiovascular and Endothelial Function: To explore PKA's role in cellular responses to stimuli like irradiation.[3] Studies have shown KT5720 can prevent a range of endothelial dysfunctions induced by high-dose irradiation in human pulmonary microvascular endothelial cells.[16][17][18]

-

Ion Channel Regulation: To examine the PKA-mediated regulation of ion channels, such as the Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][3][15]

Limitations and Considerations

While KT5720 is a powerful tool, researchers must be aware of its limitations:

-

ATP Dependence: The IC₅₀ of KT5720 is highly dependent on the ATP concentration, which can differ between in vitro assays and the intracellular environment.[3][4]

-

Experimental Controls: It is crucial to use the lowest effective concentration of KT5720 and to confirm key findings using complementary approaches, such as using other PKA inhibitors with different mechanisms of action (e.g., H89, Rp-cAMPS) or molecular techniques like siRNA-mediated knockdown of PKA subunits.[20]

By understanding its properties, mechanism, and limitations, researchers can effectively utilize KT5720 to further unravel the complexities of PKA signaling in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]

- 3. KT5720 - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. KT 5720 | C32H31N3O5 | CID 454202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. KT5720 | CAS 108068-98-0 | PKA kinase inhibitor [stressmarq.com]

- 8. KT 5720 | Protein Kinase A | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 13. medkoo.com [medkoo.com]

- 14. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Role of KT5720 on Regulating Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Activity and Dorsal Root Ganglion Neuron Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Protein Kinase A Inhibitor KT5720 Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Protein Kinase A Inhibitor KT5720 Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Specificity and mechanism of action of some commonly used protein kinase inhibitors. | Sigma-Aldrich [merckmillipore.com]

- 20. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]

The Role of KT5720 in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KT5720, a potent and selective inhibitor of Protein Kinase A (PKA), and its function in cell signaling. This document summarizes key quantitative data, details experimental protocols for studying its effects, and provides visual representations of its mechanism of action and related experimental workflows.

Core Mechanism of Action

KT5720 is a cell-permeable and reversible inhibitor of PKA, a crucial enzyme in many signal transduction pathways.[1][2] As a semi-synthetic derivative of K252a and an analog of staurosporine, KT5720 exerts its inhibitory effect by competitively binding to the ATP-binding site of the PKA catalytic subunit.[1] This prevents the phosphorylation of PKA's target serine and threonine residues, thereby modulating a wide array of cellular processes.[1]

Signaling Pathway of PKA Inhibition by KT5720

The canonical PKA signaling pathway begins with the binding of cyclic AMP (cAMP) to the regulatory subunits of the inactive PKA holoenzyme. This binding event induces a conformational change, leading to the dissociation of the catalytic subunits.[1] The freed catalytic subunits are then active and can phosphorylate downstream target proteins. KT5720 directly interferes with this process by occupying the ATP binding pocket on the catalytic subunit, rendering it incapable of transferring a phosphate group to its substrates.

Mechanism of PKA Inhibition by KT5720

Quantitative Data

KT5720 exhibits high selectivity for PKA, although it can inhibit other kinases at higher concentrations. The following table summarizes the key inhibitory constants.

| Target Kinase | Inhibition Constant (Ki) / IC50 | Reference(s) |

| Protein Kinase A (PKA) | Ki = 60 nM | [3][4] |

| Protein Kinase A (PKA) | IC50 = 3.3 µM | [2] |

| Protein Kinase G (PKG) | Ki > 2 µM | [3][4] |

| Protein Kinase C (PKC) | Ki > 2 µM | [3][4] |

| Phosphorylase Kinase (PHK) | IC50 = 11 nM | [2] |

| Pyruvate Dehydrogenase Kinase 1 (PDK1) | IC50 = 300 nM | [2] |

Cellular Functions and Signaling Pathways Modulated by KT5720

KT5720 has been utilized in a multitude of studies to elucidate the role of PKA in various cellular processes:

-

Apoptosis: In human pulmonary microvascular endothelial cells (HPMECs), KT5720 was found to prevent apoptosis induced by high-dose irradiation. This protective effect was observed in a dose-dependent manner and was effective both pre- and post-irradiation.[5]

-

Cell Cycle: KT5720 can reversibly arrest human skin fibroblasts in the G1 phase of the cell cycle.[3][4]

-

Neuronal Excitability: In dorsal root ganglion (DRG) neurons, KT5720 reduces excitability by attenuating the activity of Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and lowering intracellular calcium concentrations.[2][6]

-

Endothelial Function: Beyond apoptosis, KT5720 has been shown to preserve the integrity of endothelial monolayers and adherens junctions, as well as reduce the irradiation-induced overexpression of ICAM-1.[5]

-

Multidrug Resistance: KT5720 is effective in reversing MDR1-mediated multidrug resistance in certain cancer cell models.[2]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of KT5720's effects.

Measurement of PKA Activity

This protocol outlines the measurement of PKA activity in cell lysates using a colorimetric assay kit.

Materials:

-

PKA Colorimetric Activity Kit (e.g., from Thermofisher Scientific)

-

Cell Lysis Buffer (provided with the kit or a compatible buffer)

-

Microplate reader

Procedure:

-

Sample Preparation: Culture and treat cells with KT5720 at the desired concentrations and for the specified duration.

-

Prepare whole-cell extracts by lysing the cells in cell lysis buffer according to the manufacturer's instructions.

-

Determine the protein concentration of the lysates.

-

Assay: Follow the specific instructions of the PKA activity kit, which typically involves adding the cell lysate to a microtiter plate pre-coated with a PKA substrate.

-

Initiate the kinase reaction by adding ATP.

-

After incubation, a specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chromogenic substrate is then added, and the color development is measured using a microplate reader.

-

The PKA activity is proportional to the measured absorbance and can be compared between control and KT5720-treated samples.[5]

Whole-Cell Patch-Clamp Recording

This protocol describes the procedure for recording ion channel activity in live cells to study the effects of KT5720 on neuronal excitability.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Microscope

-

Recording chamber

-

Glass micropipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

KT5720 stock solution

Procedure:

-

Cell Preparation: Plate neurons on coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 4-8 MΩ and fill with intracellular solution.

-

Recording:

-

Place the coverslip with neurons in the recording chamber and perfuse with aCSF.

-

Under microscopic guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Record baseline ion channel activity (e.g., HCN channel currents) in voltage-clamp or current-clamp mode.

-

-

KT5720 Application: Perfuse the recording chamber with aCSF containing the desired concentration of KT5720 (e.g., 3 µM) and record the changes in ion channel activity.[2][6]

Measurement of Intracellular Calcium Concentration

This protocol details the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels following KT5720 treatment.

Materials:

-

Fura-2 AM

-

Pluronic F-127

-

DMSO

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope or plate reader with dual-excitation capabilities

Procedure:

-

Cell Preparation: Culture cells on glass coverslips or in a 96-well plate.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBS. The final concentration of Fura-2 AM is typically 1-5 µM. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

-

Measurement:

-

Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission at ~510 nm.

-

Record the baseline ratio of fluorescence intensities (340/380).

-

Add KT5720 to the cells and continue to record the ratiometric signal to observe changes in intracellular calcium concentration.[6]

-

Intracellular Calcium Measurement Workflow

Immunofluorescence Staining

This protocol provides a general workflow for visualizing the subcellular localization of proteins of interest in cells treated with KT5720.

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against the protein of interest

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Cell Treatment: Treat cells with KT5720 as required for the experiment.

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again with PBS, and then mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Conclusion

KT5720 is an invaluable pharmacological tool for investigating the role of PKA in a vast range of cellular signaling pathways. Its high potency and selectivity, when used at appropriate concentrations, allow for the specific dissection of PKA-dependent processes. The experimental protocols detailed in this guide provide a foundation for researchers to design and execute robust experiments to further elucidate the intricate functions of PKA in health and disease. As with any kinase inhibitor, it is crucial to be mindful of potential off-target effects, especially at higher concentrations, and to include appropriate controls in all experiments.

References

- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Protein Kinase A Inhibitor KT5720 Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

basic principles of PKA inhibition by KT5720

An In-depth Technical Guide to the Inhibition of Protein Kinase A by KT5720

Introduction

Protein Kinase A (PKA), a pivotal serine/threonine kinase, serves as a primary intracellular effector of the second messenger cyclic adenosine monophosphate (cAMP).[1] Its activation triggers a cascade of phosphorylation events that regulate a vast array of cellular processes, including metabolism, gene transcription, and synaptic plasticity.[2][3] Given its central role in cell signaling, PKA is a significant target in drug discovery and a crucial tool in biological research. KT5720 is a widely utilized pharmacological agent for investigating PKA-dependent signaling pathways.[2] It is a cell-permeable and reversible inhibitor known for its potency and selectivity.[1][4]

This technical guide provides a comprehensive overview of the fundamental principles of PKA inhibition by KT5720. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the mechanism of action, inhibitory kinetics, selectivity, and standard experimental protocols.

The Protein Kinase A (PKA) Signaling Pathway

The activation of PKA is a canonical signaling pathway initiated by the binding of extracellular signals, such as hormones, to G-protein-coupled receptors (GPCRs). This engagement activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][5] PKA exists as an inactive tetrameric holoenzyme, composed of two regulatory (R) subunits and two catalytic (C) subunits.[3][6] The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation and release of the two catalytically active C subunits.[3][7] These free catalytic subunits can then phosphorylate specific serine or threonine residues on target substrate proteins, modulating their activity.[3]

Mechanism of KT5720 Inhibition

KT5720, a semi-synthetic derivative of K-252a and an analog of staurosporine, functions as a potent and reversible inhibitor of PKA.[7] Its primary mechanism of action is competitive inhibition with respect to adenosine triphosphate (ATP).[4][7] KT5720 directly binds to the ATP-binding pocket on the free catalytic subunit of PKA.[3][7] By occupying this site, it prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase and subsequent phosphorylation of substrate proteins. The competitive nature of this inhibition means that the apparent potency of KT5720 (its IC50 value) is dependent on the intracellular concentration of ATP.[7][8]

Quantitative Analysis of PKA Inhibition

The inhibitory potency of KT5720 is quantified by its dissociation constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki value represents the intrinsic binding affinity of the inhibitor for the enzyme, while the IC50 value indicates the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.

| Parameter | Reported Value(s) | Conditions / Remarks | Reference(s) |

| Ki | 56 - 60 nM | Represents the dissociation constant from the PKA catalytic subunit. | [4][6][8][9] |

| IC50 | 56 nM to 3.3 µM | Highly dependent on the ATP concentration used in the assay. Lower IC50 values are observed at low ATP concentrations, while higher values are seen at physiological ATP levels. | [1][8] |

Selectivity Profile and Off-Target Effects

While KT5720 is often described as a selective PKA inhibitor, particularly when compared to kinases like Protein Kinase C (PKC) and Protein Kinase G (PKG), it is not entirely specific.[2][6] Like many kinase inhibitors that target the highly conserved ATP-binding site, KT5720 can inhibit other kinases, sometimes with equal or greater potency than for PKA, especially in vitro.[8][10] This is a critical consideration for in-cell and in-vivo experiments, where interpretation of results must account for potential off-target effects.[5][11]

| Off-Target Kinase | Reported IC50 / Ki | Reference(s) |

| Phosphorylase Kinase (PHK) | 11 nM (IC50) | [1][7] |

| Pyruvate Dehydrogenase Kinase 1 (PDK1) | 300 nM (IC50) | [1][7] |

| Protein Kinase C (PKC) | > 2 µM (Ki) | [6] |

| Protein Kinase G (PKG) | > 2 µM (Ki) | [6] |

| Other reported off-targets | MEK, MSK1, PKBα, GSK3β | [8] |

Experimental Protocols

Accurate determination of PKA inhibition requires robust and well-controlled experimental procedures. Below are generalized protocols for key assays used to characterize inhibitors like KT5720.

Protocol 1: In Vitro PKA Kinase Activity Assay (for IC50 Determination)

This protocol describes a non-radioactive, ELISA-based method for measuring PKA activity.[10][12][13]

Principle: A specific PKA substrate peptide is pre-coated onto microplate wells. The PKA enzyme (from a sample or purified) phosphorylates the substrate in the presence of ATP. A primary antibody specific to the phosphorylated substrate is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate (like TMB) results in a colorimetric signal proportional to the PKA activity, which is measured using a plate reader.[10][12]

Methodology:

-

Plate Preparation: Pre-coated PKA substrate microplate wells are washed and then soaked with Kinase Assay Buffer for 10 minutes at room temperature.[12]

-

Sample and Inhibitor Addition: Add 30 µL of diluted samples (e.g., cell lysates) or purified PKA enzyme to the wells. For the inhibition curve, add serial dilutions of KT5720. Include a "no inhibitor" positive control and a "no enzyme" blank.

-

Kinase Reaction Initiation: Add 10 µL of ATP solution to each well to start the reaction. Seal the plate and incubate for 60-90 minutes at 30°C with gentle shaking.[10][13]

-

Detection:

-

Empty the wells and wash them multiple times with Wash Buffer.

-

Add the Phospho-PKA Substrate Antibody to each well and incubate for 60 minutes at room temperature.

-

Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 30-60 minutes.[10]

-

-

Signal Development: After a final wash, add TMB substrate and incubate in the dark for 30 minutes, or until sufficient color develops. Stop the reaction with an acidic Stop Solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of KT5720 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Protocol 2: Competitive Kinase Binding Assay (for Ki Determination)

This protocol describes a method to determine the binding affinity (Ki) of an inhibitor without measuring enzymatic activity.

Principle: This assay measures the displacement of a known, fluorescently-labeled ATP-competitive ligand (tracer) from the kinase's active site by a test inhibitor (KT5720).[15][16] The kinase, often tagged (e.g., with biotin), is bound to a solid support or complexed with a FRET donor (e.g., a europium-labeled antibody). The tracer acts as a FRET acceptor. When the tracer is bound to the kinase, a FRET signal is generated. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.[15][17]

Methodology:

-

Reagent Preparation: Prepare solutions of the kinase, a suitable fluorescent tracer, and a europium-labeled anti-tag antibody in kinase binding buffer. Prepare a serial dilution of the test inhibitor (KT5720).

-

Assay Setup: In a microplate, add the test inhibitor dilutions.

-

Kinase/Antibody Addition: Add the pre-mixed kinase/antibody solution to all wells.

-

Tracer Addition: Add the tracer solution to all wells to initiate the binding competition.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[18]

-

Data Acquisition: Read the plate using a time-resolved fluorescence reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

Plot the emission ratio against the inhibitor concentration to generate a binding curve and determine the IC50.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd) , where [Tracer] is the concentration of the fluorescent tracer and Kd is the dissociation constant of the tracer for the kinase.[17][18]

-

Conclusion and Best Practices

KT5720 is a valuable and potent tool for the study of PKA-mediated signaling. Its mechanism as a reversible, ATP-competitive inhibitor is well-characterized. However, researchers and drug development professionals must remain vigilant about its limitations.

Best Practices for Using KT5720:

-

Acknowledge ATP Dependence: When comparing IC50 values or designing experiments, always consider the ATP concentration, as it significantly impacts the apparent potency of KT5720.[8]

-

Use the Lowest Effective Concentration: To minimize off-target effects, perform dose-response experiments to identify the lowest concentration of KT5720 that elicits the desired biological effect.

-

Confirm with Orthogonal Methods: Whenever possible, validate findings obtained with KT5720 using a structurally unrelated PKA inhibitor (e.g., the peptide inhibitor PKI) or a genetic approach (e.g., siRNA/shRNA knockdown of PKA subunits) to ensure that the observed effects are genuinely due to PKA inhibition.[9]

-

Profile Against Off-Targets: If a novel cellular effect is observed, consider testing whether KT5720 affects other known off-target kinases that are active in the experimental system.

By adhering to these principles, researchers can leverage the power of KT5720 to accurately dissect the complex roles of PKA in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]

- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 8. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hellobio.com [hellobio.com]

- 10. abcam.com [abcam.com]

- 11. youtube.com [youtube.com]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. arborassays.com [arborassays.com]

- 14. courses.edx.org [courses.edx.org]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. tools.thermofisher.com [tools.thermofisher.com]

Probing the Molecular Interactions of KT5720: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT5720 is a semi-synthetic derivative of K252a, a metabolite isolated from the fungus Nocardiopsis sp.[1]. It is a cell-permeable and reversible inhibitor widely utilized in cellular and molecular biology research to investigate signaling pathways dependent on cAMP-dependent Protein Kinase A (PKA). As an ATP-competitive inhibitor, KT5720 binds to the ATP-binding site on the catalytic subunit of PKA, preventing the phosphorylation of its downstream substrates[2]. While PKA is its principal target, a comprehensive understanding of its in-vitro activity, including potential off-target effects, is critical for the accurate interpretation of experimental results. This guide provides a detailed overview of KT5720's known in-vitro targets, quantitative inhibitory data, and standardized protocols for its characterization.

Primary Target: Protein Kinase A (PKA)

Protein Kinase A is a key enzyme in the cAMP signaling pathway, regulating a multitude of cellular processes, including gene expression, metabolism, and cell cycle progression[1]. The inactive form of PKA is a heterotetramer composed of two regulatory and two catalytic subunits. The binding of cyclic AMP (cAMP) to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits[2].

KT5720 exhibits potent and selective inhibition of the PKA catalytic subunit. Its mechanism of action is competitive with respect to ATP[1][2].

Quantitative Data: PKA Inhibition

The inhibitory potency of KT5720 against PKA is typically reported as a Ki or IC50 value. It is crucial to note that the IC50 value can vary significantly depending on the concentration of ATP used in the assay[1].

| Target | Inhibition Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) | Assay Conditions |

| Protein Kinase A (PKA) | 60 nM[1] | 56 nM (low ATP) to 3.3 µM (physiologic ATP)[1][2][3] | Varies by study; ATP concentration is a key factor. |

Off-Target Activities and Selectivity

While often described as a selective PKA inhibitor, KT5720 is known to interact with other kinases, particularly at higher concentrations. This is a critical consideration in experimental design, as these off-target effects can lead to misinterpretation of results[1][4]. The structural similarity of the ATP-binding pocket across many kinases is a common reason for such cross-reactivity[4].

Quantitative Data: Off-Target Kinase Inhibition

Several studies have profiled KT5720 against panels of kinases, revealing inhibitory activity against other important signaling molecules.

| Off-Target Kinase | Half-Maximal Inhibitory Concentration (IC50) |

| Phosphorylase Kinase (PHK) | 11 nM[2][3] |

| Pyruvate Dehydrogenase Kinase 1 (PDK1) | 300 nM[2][3] |

| GSK3β | Potent Inhibition Reported[1] |

| MEK | Potent Inhibition Reported[1] |

| MSK1 | Potent Inhibition Reported[1] |

| PKBα (Akt) | Potent Inhibition Reported[1] |

| Protein Kinase C (PKC) | Ki > 2 µM (considered weak) |

| Protein Kinase G (PKG) | Ki > 2 µM (considered weak) |

Signaling Pathway and Mechanism of Action

KT5720 acts within the canonical cAMP signaling pathway. The diagram below illustrates the sequence of events leading to PKA activation and the specific point of inhibition by KT5720.

Experimental Protocols

In-Vitro PKA Kinase Inhibition Assay (Colorimetric)

This protocol outlines a general method for determining the inhibitory effect of KT5720 on PKA activity using a colorimetric ELISA-based format. Such kits typically use an immobilized PKA substrate on a microtiter plate[5].

Materials:

-

Recombinant PKA catalytic subunit

-

PKA substrate-coated 96-well plate

-

KT5720 stock solution (in DMSO)

-

ATP solution

-

Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[6]

-

Phospho-substrate specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate[5]

-

Stop Solution (e.g., 2N H2SO4)[5]

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of KT5720 in Kinase Reaction Buffer. Prepare a solution of PKA enzyme and a solution of ATP in the same buffer.

-

Inhibitor Pre-incubation: Add 25 µL of the diluted KT5720 solutions (and a vehicle control, DMSO) to the wells of the substrate-coated plate. Add 25 µL of the PKA enzyme solution to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the ATP solution to each well to start the kinase reaction. Incubate for 30-60 minutes at 30°C or room temperature.

-

Washing: Aspirate the contents of the wells and wash 3-4 times with Wash Buffer to remove ATP and unbound reagents.

-

Primary Antibody Incubation: Add 100 µL of the phospho-substrate specific primary antibody (diluted in a suitable blocking buffer) to each well. Incubate for 60 minutes at room temperature.

-

Washing: Repeat the wash step as described in step 4.

-

Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 60 minutes at room temperature.

-

Washing: Repeat the wash step as described in step 4.

-

Detection: Add 100 µL of TMB Substrate to each well. Allow the color to develop for 15-30 minutes in the dark[5].

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow[5].

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each KT5720 concentration relative to the vehicle control and plot the results to determine the IC50 value.

References

The PKA Inhibitor KT5720: A Technical Guide to its Effects on Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase A (PKA), a pivotal enzyme in cellular signaling, orchestrates a vast array of physiological processes, including metabolism, gene transcription, and ion channel function.[1] Its activity is primarily regulated by the second messenger cyclic AMP (cAMP).[2] Understanding the specific contributions of PKA to these pathways requires precise tools for its inhibition. KT5720 is a cell-permeable, potent, and selective compound widely used for this purpose.[3][4]

This technical guide provides an in-depth overview of KT5720's mechanism of action and its documented effects on key downstream targets of PKA. It consolidates quantitative data from various studies, presents detailed experimental protocols, and visualizes the core signaling and experimental workflows.

Mechanism of Action: Competitive ATP Inhibition

PKA exists as an inactive tetramer composed of two regulatory and two catalytic subunits.[2] The binding of cAMP to the regulatory subunits induces a conformational change, liberating the active catalytic subunits.[5] These subunits then phosphorylate serine and threonine residues on their target proteins.

KT5720 functions as a reversible and competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[2][6] By occupying this site, it prevents the transfer of phosphate from ATP to PKA substrates, effectively halting the downstream signaling cascade. The inhibitory constant (Ki) for KT5720 is approximately 60 nM, although its effective concentration (IC50) in cellular assays can vary (from 56 nM to 3.3 µM) depending on intracellular ATP levels.[3][6][7]

The Canonical PKA Signaling Pathway

The PKA pathway is a fundamental signal transduction cascade initiated by a variety of extracellular stimuli.

-

Activation: Hormones or neurotransmitters bind to G-protein coupled receptors (GPCRs), activating the associated G protein.

-

Second Messenger Production: The activated G protein stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP.

-

PKA Release: The rise in intracellular cAMP concentration leads to its binding to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.

-

Downstream Phosphorylation: The active catalytic subunits phosphorylate a multitude of downstream targets in both the cytoplasm and the nucleus, altering their activity.[8] Key targets include transcription factors (CREB), metabolic enzymes, and ion channels.[1][8]

Quantitative Effects of KT5720 on Downstream PKA Targets

KT5720 has been instrumental in elucidating the role of PKA in various cellular functions. The following tables summarize quantitative data on its effects on prominent PKA targets.

Ion Channels: Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels

PKA modulates the activity of HCN channels, which are critical for neuronal excitability. Studies in rat dorsal root ganglion (DRG) neurons show that KT5720 significantly inhibits HCN channel function.[9][10]

| Parameter | Control | + 3 µM KT5720 | Percent Change | Source |

| Action Potential Threshold | -25.25 mV | -22.42 mV | +11.2% (Less Excitable) | [9] |

| Action Potential Overshoot | 23.77 mV | 6.93 mV | -70.8% | [9] |

| HCN Channel Open Probability (Pₒ) | Baseline | 71% Inhibition | -71.0% | [9] |

| Intracellular Ca²⁺ (340/380 Ratio) | 0.80 | 0.64 | -20.0% | [9] |

Transcription Factors: cAMP Response Element-Binding Protein (CREB)

CREB is a well-established nuclear target of PKA. Phosphorylation at Serine-133 by PKA is a critical step for its activation and subsequent gene transcription.[8][11] KT5720 effectively blocks this activation.

| Cell Type | Stimulus | Parameter | Measurement | Source |

| NS-1 Cells | PACAP (100 nM) | IC₅₀ for CREB Activation | 17.42 µM | [12] |

| NS-1 Cells | PACAP (100 nM) | CREB Phosphorylation | Blocked by 30 µM KT5720 | [12] |

| Neurons | Deferoxamine (DFO) | Neuronal Survival | DFO-mediated survival against oxidative stress was reduced by KT5720 | [13] |

Cell Adhesion and Integrity

KT5720 has been shown to protect endothelial cells from damage induced by high-dose irradiation, indicating a role for PKA in regulating endothelial barrier function and inflammatory responses.[14][15]

| Cell Type | Condition | Parameter Measured | Effect of 3 µM KT5720 | Source |

| HPMECs | 15 Gy Irradiation | Apoptosis | Completely prevented irradiation-induced apoptosis | [14][15] |

| HPMECs | 15 Gy Irradiation | Adherens Junctions (VE-Cadherin) | Preserved junction integrity; prevented decrease in membrane expression | [14] |

| HPMECs | 15 Gy Irradiation | ICAM-1 Overexpression | Reduced irradiation-induced overexpression | [14][16] |

| HPMECs | Baseline | Monolayer Impedance | Induced a rapid and sustained increase, suggesting junction strengthening | [15] |

Experimental Protocols

The following are generalized protocols for assessing the impact of KT5720 on PKA targets, based on methodologies from published research.

Protocol 1: Inhibition of HCN Channel Activity via Patch-Clamp Electrophysiology

Objective: To measure the effect of KT5720 on HCN channel currents (Iₕ) and neuronal excitability in primary neurons.

Methodology:

-

Cell Preparation: Isolate dorsal root ganglion (DRG) neurons from rats according to established and ethically approved procedures.

-

Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare standard external and internal pipette solutions for whole-cell recording.

-

Baseline Recording: Establish a stable whole-cell configuration. Record baseline HCN currents (Iₕ) by applying hyperpolarizing voltage steps. In current-clamp mode, inject depolarizing current to elicit and record action potentials.

-

Inhibitor Application: Perfuse the recording chamber with the external solution containing 3 µM KT5720 for several minutes to ensure equilibration.

-

Data Acquisition: Repeat the voltage-clamp and current-clamp protocols to record Iₕ and action potentials in the presence of KT5720.

-

Analysis: Measure the change in Iₕ amplitude, action potential threshold, and overshoot amplitude before and after KT5720 application.[9]

Protocol 2: Analysis of CREB Phosphorylation by Western Blot

Objective: To quantify the inhibition of stimulus-induced CREB phosphorylation at Serine-133 by KT5720.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., NS-1) and grow to 80-90% confluency. Pre-incubate a subset of cells with KT5720 (e.g., 1-30 µM) for 30-60 minutes.

-

Stimulation: Add a known PKA-pathway agonist (e.g., 100 nM PACAP or Forskolin) for a short duration (e.g., 10-15 minutes).[12]

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with a primary antibody against phosphorylated CREB (Ser133) overnight at 4°C. Subsequently, probe with a primary antibody for total CREB as a loading control.

-

Detection and Analysis: After incubation with an appropriate HRP-conjugated secondary antibody, visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band densities using imaging software and normalize the p-CREB signal to the total CREB signal.

Conclusion and Considerations

KT5720 is an invaluable pharmacological tool for dissecting the roles of PKA in cellular signaling. Its ability to potently and selectively inhibit the phosphorylation of diverse downstream targets—from ion channels affecting neuronal excitability to transcription factors controlling gene expression—has been well-documented. The data and protocols summarized in this guide highlight its utility in a variety of experimental contexts.

Researchers should, however, remain aware of potential off-target effects. At higher concentrations, or in certain cellular contexts, KT5720 may inhibit other kinases such as PKB, MEK, and GSK3β.[7][17] Therefore, it is crucial to use the lowest effective concentration and, where possible, to corroborate findings with complementary approaches, such as genetic knockdown or the use of peptide-based PKA inhibitors. When used judiciously, KT5720 remains a cornerstone reagent for the study of PKA-mediated biology.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. KT5720 - Wikipedia [en.wikipedia.org]

- 3. KT 5720 | Protein Kinase A | Tocris Bioscience [tocris.com]

- 4. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]

- 5. m.youtube.com [m.youtube.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Protein Kinase A [vivo.colostate.edu]

- 9. Novel Role of KT5720 on Regulating Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Activity and Dorsal Root Ganglion Neuron Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel role of KT5720 on regulating hyperpolarization-activated cyclic nucleotide-gated channel activity and dorsal root ganglion neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidants modulate mitochondrial PKA and increase CREB binding to D-loop DNA of the mitochondrial genome in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Protein Kinase A Inhibitor KT5720 Prevents Endothelial Dysfunctions Induced by High-Dose Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Experimental Use of KT5720 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of KT5720, a potent and cell-permeable inhibitor of Protein Kinase A (PKA), in a variety of cell culture-based experiments. This document outlines the mechanism of action of KT5720, provides detailed experimental protocols for its application, and summarizes key quantitative data to facilitate experimental design and data interpretation.

Introduction to KT5720

KT5720 is a selective and reversible inhibitor of cyclic AMP-dependent protein kinase A (PKA).[1] It acts as an ATP-competitive inhibitor, binding to the catalytic subunit of PKA.[2] Its cell-permeable nature makes it a valuable tool for investigating the role of the PKA signaling pathway in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.[3] KT5720 has been shown to arrest human skin fibroblasts in the G1 phase of the cell cycle.

Mechanism of Action

The PKA signaling pathway is a crucial intracellular cascade initiated by the binding of ligands, such as hormones and neurotransmitters, to G-protein coupled receptors. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change and the release of the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby regulating their activity and eliciting a cellular response.

KT5720 exerts its inhibitory effect by competing with ATP for the binding site on the catalytic subunit of PKA, thus preventing the phosphorylation of its downstream targets.

Quantitative Data Summary

The following tables summarize key quantitative data for KT5720, including its inhibitory constants and reported effective concentrations in various cell lines.

Table 1: Inhibitory Potency of KT5720

| Target | Ki (nM) | IC50 | Notes |

| Protein Kinase A (PKA) | 60 | 3.3 µM[4] | The IC50 value for PKA can be influenced by ATP concentration. |

| Phosphorylase Kinase (PHK) | - | 11 nM[5] | Off-target effect. |

| Pyruvate Dehydrogenase Kinase 1 (PDK1) | - | 300 nM[5] | Off-target effect. |

Table 2: Effective Concentrations of KT5720 in Cell Culture

| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |

| Human Skin Fibroblasts | 5 µM | 16 hours | PKA inhibition | [1] |

| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | 1 - 3 µM | Up to 72 hours | Prevention of irradiation-induced apoptosis and preservation of monolayer integrity. | [6][7] |

| Rat Dorsal Root Ganglion (DRG) Neurons | 3 µM | - | Attenuation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel activity and reduction of intracellular Ca2+ levels. | [3][4][8] |

| MDR1 Lymphoma Cells | 0 - 8 µM | 72 hours | Reversal of multidrug resistance. | [4] |

| Neurons (acute slice preparation) | 1 µM | 30 min pretreatment, 15 min treatment | Inhibition of synaptic plasticity. | [1] |

Experimental Protocols

The following are detailed protocols for common cell culture experiments using KT5720.

General Workflow for Cell Treatment

Preparation of KT5720 Stock and Working Solutions

-

Stock Solution Preparation:

-

KT5720 is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 5.38 mg of KT5720 (MW: 537.61 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium.

-

It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.1%). A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. This density needs to be determined empirically for each cell line.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

KT5720 Treatment:

-

Prepare serial dilutions of KT5720 in complete culture medium. A typical concentration range to start with is 0.1 µM to 10 µM.

-

Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Carefully remove the old medium from the wells and add 100 µL of the KT5720 dilutions or control solutions.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blot Analysis of PKA Substrate Phosphorylation

This protocol allows for the assessment of PKA activity by measuring the phosphorylation of its downstream targets.

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of KT5720 for the appropriate duration. It is often beneficial to include a positive control where PKA is activated (e.g., with forskolin) and a KT5720 co-treatment group.

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., phospho-CREB) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against the total protein of interest or a housekeeping protein like GAPDH or β-actin.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay can quantify the induction of apoptosis following KT5720 treatment.

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with KT5720 as described previously.

-

After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash the cells twice with cold PBS.

-

-

Staining and Flow Cytometry:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

-

Logical Relationships and Considerations

When designing experiments with KT5720, it is crucial to:

-

Optimize Concentration: Perform a dose-response curve to determine the optimal concentration of KT5720 for your specific cell line and experimental endpoint.

-

Conduct Time-Course Studies: The effects of PKA inhibition can be transient or long-lasting. A time-course experiment will help identify the optimal treatment duration.

-

Consider Cell Type Specificity: The response to KT5720 can vary significantly between different cell types due to variations in PKA expression levels and the downstream signaling pathways.

-

Be Aware of Off-Target Effects: At higher concentrations, KT5720 may inhibit other kinases.[5] It is advisable to use the lowest effective concentration and, where possible, validate findings using another PKA inhibitor or a molecular approach like siRNA.

-

Use Appropriate Controls: Always include a vehicle control (DMSO) to account for any effects of the solvent. Positive and negative controls for the pathway being studied are also essential for data interpretation.

By following these guidelines and protocols, researchers can effectively utilize KT5720 to investigate the multifaceted roles of the PKA signaling pathway in cellular biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KT 5720 | PKA inhibitor | Hello Bio [hellobio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Enhanced Cell Proliferation, Migration, and Fibroblast Differentiation with Electrospun PCL–Zinc Scaffolds Coated with Fibroblast-Derived ECM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Optimal Use of KT5720, a PKA Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction